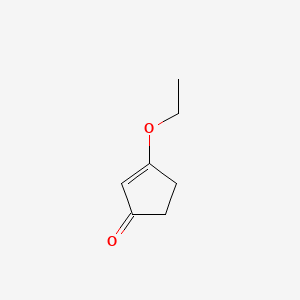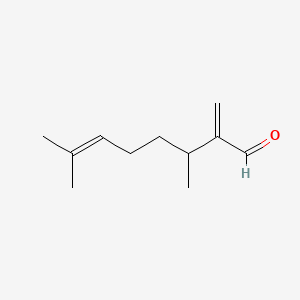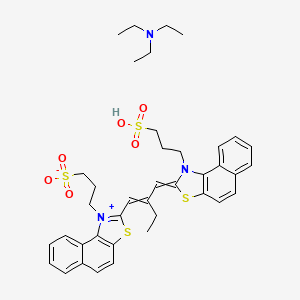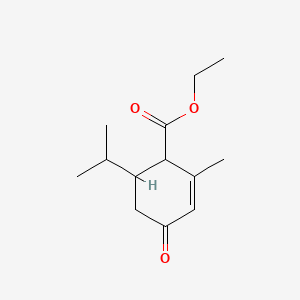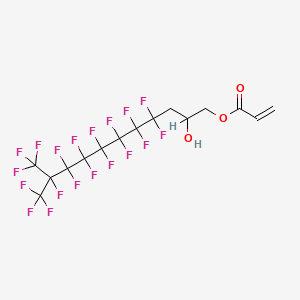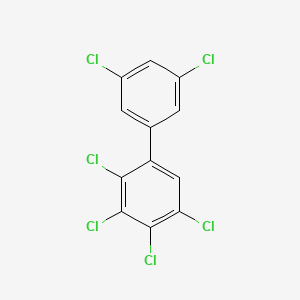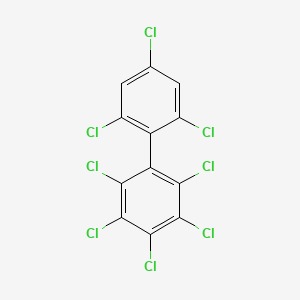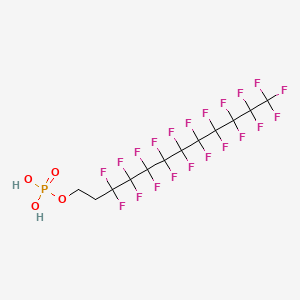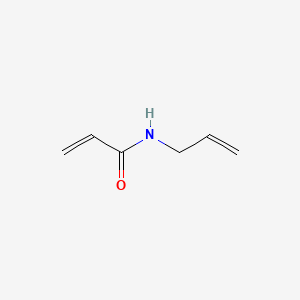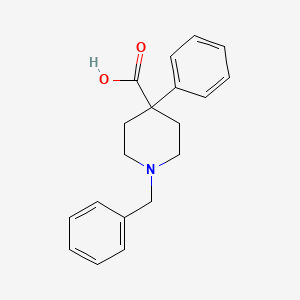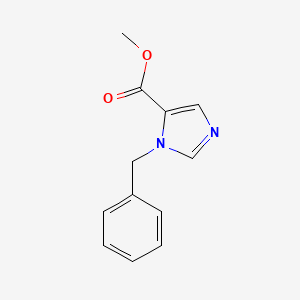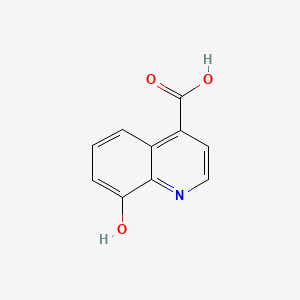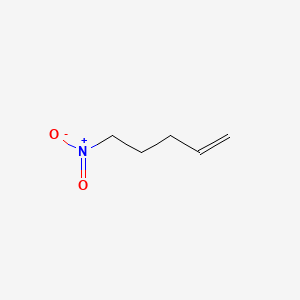
5-Nitro-1-pentene
Descripción general
Descripción
5-Nitro-1-pentene is an organic compound with the molecular formula C5H9NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a pentene chain
Mecanismo De Acción
Target of Action
It is known to undergo conjugate addition to 3-buten-2-one by c-c bond formation .
Mode of Action
5-Nitro-1-pentene, a nitro alkene, interacts with its targets through a process known as conjugate addition . This involves the formation of a C-C bond with 3-buten-2-one .
Pharmacokinetics
Its bioavailability, therefore, remains unknown. It’s worth noting that the compound has a boiling point of 82 °C/32 mmHg and a density of 1.007 g/mL at 25 °C .
Result of Action
It’s known to be used as a substrate in the microwave-assisted cross metathesis reaction with allyl trimethylsilane . It may also be used as a precursor for the preparation of allylrethrone and as a starting material in the synthesis of 3-(3′-butenyl)-5-acetyl-2-isoxazoline .
Action Environment
Safety data suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also recommended to avoid the formation of dust and aerosols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Nitro-1-pentene can be synthesized through the nitration of 1-pentene. The reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro group at the desired position on the pentene chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the nitration reaction takes place. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to form amines or other reduced products. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Nitroalkanes or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
5-Nitro-1-pentene has several applications in scientific research:
Chemistry: It is used as a substrate in various organic synthesis reactions, including cross metathesis and conjugate addition reactions.
Biology: The compound can be used in the study of biological pathways involving nitroalkenes and their derivatives.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used as an intermediate in the synthesis of other chemical compounds and materials.
Comparación Con Compuestos Similares
1-Pentene: An alpha-olefin with a similar pentene chain but lacking the nitro group.
2-Pentene: Exists in cis and trans isomers, with a double bond in the second position.
2-Methylbut-1-ene: A branched isomer of pentene with a methyl group attached to the first carbon.
Uniqueness of 5-Nitro-1-pentene: The presence of the nitro group in this compound distinguishes it from other pentene derivatives
Propiedades
IUPAC Name |
5-nitropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOLTHIKZSVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336527 | |
| Record name | 5-Nitro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23542-51-0 | |
| Record name | 5-Nitro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23542-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


